molecular formula C10H4N4O4 B14473917 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 72365-05-0

6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione

Cat. No.: B14473917
CAS No.: 72365-05-0
M. Wt: 244.16 g/mol
InChI Key: BUOSABXNKKCWBW-UHFFFAOYSA-N
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Description

6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique triazole and naphthoquinone moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione typically involves a multi-step process. One common method is the metal-free domino [3 + 2] cycloaddition reaction. This approach involves the reaction of organic azides with alkynes in the presence of a solvent like dimethylformamide (DMF) under nitrogen atmosphere . The reaction conditions are usually mild, with the reaction being carried out at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the metal-free cycloaddition reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions vary but generally involve standard laboratory techniques and equipment.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various ROS, while reduction can yield amine derivatives. Substitution reactions can produce a wide range of substituted triazole and naphthoquinone derivatives.

Comparison with Similar Compounds

6-Nitro-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the nitro, triazole, and quinone functionalities, which contribute to its diverse chemical reactivity and potent biological activities.

Properties

CAS No.

72365-05-0

Molecular Formula

C10H4N4O4

Molecular Weight

244.16 g/mol

IUPAC Name

6-nitro-2H-benzo[f]benzotriazole-4,9-dione

InChI

InChI=1S/C10H4N4O4/c15-9-5-2-1-4(14(17)18)3-6(5)10(16)8-7(9)11-13-12-8/h1-3H,(H,11,12,13)

InChI Key

BUOSABXNKKCWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=NNN=C3C2=O

Origin of Product

United States

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